molecular formula C18H10F6N2O2 B13111579 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine

4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B13111579
M. Wt: 400.3 g/mol
InChI Key: RZKKVMBSKOAXOG-UHFFFAOYSA-N
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Description

4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine is an organic compound characterized by the presence of two trifluoromethoxyphenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in various physiological processes. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine is unique due to its dual trifluoromethoxyphenyl groups attached to a pyrimidine ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C18H10F6N2O2

Molecular Weight

400.3 g/mol

IUPAC Name

4,6-bis[3-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C18H10F6N2O2/c19-17(20,21)27-13-5-1-3-11(7-13)15-9-16(26-10-25-15)12-4-2-6-14(8-12)28-18(22,23)24/h1-10H

InChI Key

RZKKVMBSKOAXOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=N2)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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